molecular formula C19H32O5 B1248671 Dihydroidebenone CAS No. 58186-26-8

Dihydroidebenone

Cat. No.: B1248671
CAS No.: 58186-26-8
M. Wt: 340.5 g/mol
InChI Key: NKZQVSIABNMNFL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the hydroxylation and demethylation of the compound, leading to the formation of reactive intermediates .

Cellular Effects

The effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function include alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- vary with different dosages. Low doses may have beneficial effects, such as neuroprotection and anti-inflammatory properties . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s safe use.

Metabolic Pathways

1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .

Transport and Distribution

The transport and distribution of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may localize to specific organelles, such as the mitochondria, where it can exert its effects .

Subcellular Localization

The subcellular localization of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- is critical for its activity and function. It has been found to localize in the mitochondria and endoplasmic reticulum, where it can influence cellular respiration and protein synthesis . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dihydroidebenone involves several key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and catalysts to ensure high yield and low production costs .

Chemical Reactions Analysis

Types of Reactions

Dihydroidebenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen-supplying bodies and catalytic oxidizers like Cu(Salen).

    Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .

Scientific Research Applications

Dihydroidebenone has a wide range of scientific research applications:

Mechanism of Action

Dihydroidebenone exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. It transfers electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation .

Comparison with Similar Compounds

Similar Compounds

    Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.

    Idebenone: A synthetic analogue with similar structure and function.

    Hydroquinone: A compound with similar redox properties but different biological applications.

Uniqueness

Dihydroidebenone is unique due to its specific structure, which allows it to effectively interact with the ETC and provide significant antioxidant protection. Its ability to bypass complex I and directly transfer electrons to complex III makes it particularly effective in conditions where complex I is deficient .

Properties

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20-22H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZQVSIABNMNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437677
Record name 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58186-26-8
Record name 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethoxy-5-methyl-6-(9'-methoxycarbonylnonyl)-1,4-benzoquinone (formula I-2 wherein R=H3CO, n=8, in the form of methyl ester) (1 part) was treated with lithium aluminum hydride in the same manner as Example 53 to give 2,3-dimethoxy-5-methyl-6-(10'-hydroxydecyl)-hydroquinone (formula III-2 wherein R=H3CO, X=Y=OH, n=8, in the free form). The product was treated with ferric chloride in the same manner as Example 53 and then crystallized from ligroin. The procedure provided 2,3-dimethoxy-5-methyl-6-(10'-hydroxydecyl)-1,4-benzoquinone (formula IV-2 wherein R=H3CO, n=8, in the free form) (0.65 part) as orange needles melting at 46°-50° C.
Name
2,3-Dimethoxy-5-methyl-6-(9'-methoxycarbonylnonyl)-1,4-benzoquinone
Quantity
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reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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